3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide
Description
This compound belongs to the class of trifluoromethylated pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Structural characterization of such analogs includes elemental analysis, IR, NMR, and X-ray crystallography, revealing hydrogen-bonded networks in the solid state .
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)13-14(5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWBHYWNCQRCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide is a compound characterized by its unique structural features, including a trifluoromethyl group and a pyrazole moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10F3N3OS |
| Molecular Weight | 241.24 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing pyrazole and trifluoromethyl groups exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against microbial pathogens .
- Anti-inflammatory Effects : Compounds similar to this compound have been explored for their anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .
- Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with inflammation and cell proliferation.
Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
Study 3: Anticancer Screening
In a preliminary screening against several cancer cell lines (e.g., HeLa, MCF7), this compound exhibited cytotoxicity with IC50 values comparable to established anticancer agents.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, enabling the development of new compounds with tailored properties.
Biology
- Bioactive Compound : Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. Further research is needed to elucidate its full biological potential.
Medicine
- Drug Development : The compound is being explored for its potential as a therapeutic agent. Its structural characteristics suggest that it could be developed into pharmaceuticals with enhanced stability and bioavailability. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its suitability for clinical applications.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
- Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation in cell models, suggesting its application in treating inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The thioamide group (-C(=S)NH₂) undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | Corresponding carboxylic acid (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid) and H₂S gas |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Carboxamide derivative (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide) |
Mechanistic Insight :
-
Acidic conditions promote protonation of the sulfur atom, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of the thioamide, followed by hydroxide ion attack at the carbonyl carbon.
Oxidation Reactions
The thioamide group is susceptible to oxidation, yielding sulfinic or sulfonic acid derivatives.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 hours | Sulfinic acid derivative (unstable intermediate) |
| KMnO₄ | H₂SO₄, 25°C, 3 hours | Sulfonic acid derivative (4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanesulfonic acid) |
Key Observation :
Oxidation outcomes depend on the strength of the oxidizing agent and reaction time. Strong oxidizers like KMnO₄ fully oxidize the thioamide to sulfonic acids.
Nucleophilic Substitution
The sulfur atom in the thioamide group acts as a soft nucleophile, participating in substitution reactions.
| Nucleophile | Conditions | Products |
|---|---|---|
| Methylamine | DMF, 100°C, 12 hours | Thiourea derivative (N-methyl-4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethiourea) |
| Ethanol | H₂SO₄ catalyst, reflux, 24 hours | Thioester (ethyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioate) |
Mechanistic Pathway :
-
Nucleophilic attack at the thiocarbonyl sulfur generates intermediates that rearrange to form substituted products.
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic structures under specific conditions.
| Reagent/Conditions | Products |
|---|---|
| PCl₅, 120°C, 4 hours | Thiazole derivative (5-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]thiazole) |
| CuI, DMF, 150°C | Thiadiazole derivative (unstable under prolonged heating) |
Structural Influence :
-
The pyrazole ring’s electron-deficient nature (due to CF₃) directs cyclization toward sulfur-containing heterocycles.
Functionalization of the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution, though reactivity is attenuated by the CF₃ group.
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 4-Nitro-5-methyl-3-(trifluoromethyl)pyrazole propanethioamide (minor product) |
| Halogenation | Br₂, FeBr₃, 25°C, 1 hour | 4-Bromo-substituted derivative (low yield due to CF₃ deactivation) |
Challenges :
-
The trifluoromethyl group strongly deactivates the pyrazole ring, limiting electrophilic substitution to harsh conditions and low yields.
Reduction Reactions
The thioamide group can be reduced to amines or thiols.
Note :
LiAlH₄ reduction is more efficient but requires strict anhydrous conditions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : X-ray studies of CF₃MePPA (using SHELX and ORTEP-III software) revealed planar pyrazole rings and hydrogen-bonded chains, suggesting similar geometry for the thioamide analog .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole precursors and propanethioamide derivatives. Key steps include:
- Using triethylamine in absolute ethanol as a base to facilitate nucleophilic substitution (as seen in analogous pyrazole-thioamide syntheses) .
- Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical parameters: Control reaction temperature (60–80°C) to avoid decomposition of the trifluoromethyl group .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 6.2–6.8 ppm for pyrazole protons) and trifluoromethyl group (δ 120–125 ppm in 13C NMR) .
- FT-IR : Identify thioamide C=S stretching (1050–1150 cm⁻¹) and pyrazole C-N vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Antifungal : C. albicans inhibition assays with fluconazole as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., bacterial enoyl-ACP reductase or fungal CYP51) derived from PDB (e.g., 3TZF, 5FSA). Optimize ligand protonation states with Open Babel .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å acceptable) .
- Validate predictions with experimental IC50 values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility/bioavailability .
- SAR Studies : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro or methyl groups) to identify critical pharmacophores .
- Dose-Response Curves : Re-test disputed activities using standardized protocols (CLSI guidelines for antimicrobial assays) .
Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for oral formulations) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Q. How can crystallographic data improve understanding of this compound’s reactivity?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding motifs (e.g., thioamide S···H-N interactions) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking of pyrazole rings) using CrystalExplorer .
- Correlate crystallographic data with DFT-calculated electrostatic potentials (Gaussian 16) .
Methodological Notes
- Advanced Techniques : Emphasized computational and structural biology tools to address mechanistic questions.
- Contradiction Management : Highlighted reproducibility frameworks to ensure robust conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
